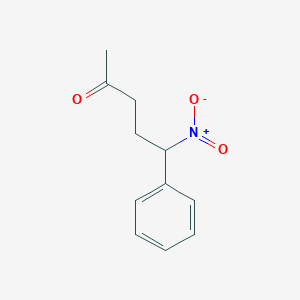![molecular formula C12H18NO4P B14380682 Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate CAS No. 89901-57-5](/img/structure/B14380682.png)
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is a chemical compound known for its unique structure and properties. It contains a phosphonate group, a cyano group, and a furan ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyanoethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of agrochemicals and flame retardants.
Mechanism of Action
The mechanism of action of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The cyano group can act as an electrophile, while the phosphonate group can serve as a nucleophile, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the furan ring and the substituents attached to it .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyanomethylphosphonate: Similar structure but lacks the furan ring.
Diethyl phosphite: Contains the phosphonate group but lacks the cyano and furan groups.
Ethyl cyanoacetate: Contains the cyano group but lacks the phosphonate and furan groups.
Uniqueness
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
89901-57-5 |
|---|---|
Molecular Formula |
C12H18NO4P |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-3-(5-methylfuran-2-yl)propanenitrile |
InChI |
InChI=1S/C12H18NO4P/c1-4-15-18(14,16-5-2)12(8-9-13)11-7-6-10(3)17-11/h6-7,12H,4-5,8H2,1-3H3 |
InChI Key |
VGMVBMRZJJRJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC#N)C1=CC=C(O1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



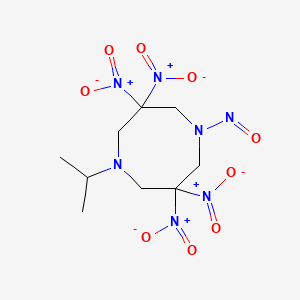
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
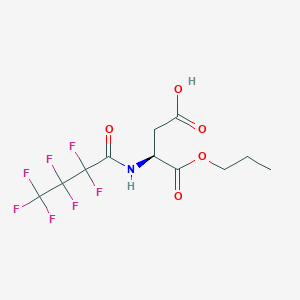


![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
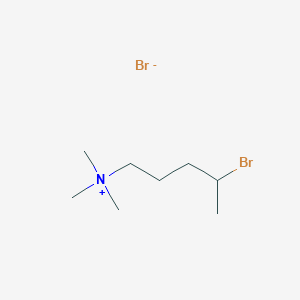
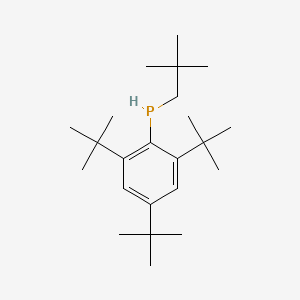

![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
